

Application Notes and Protocols for Humulone Extraction from Hops using Supercritical CO2

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Humulone, a member of the α-acids found in the hop plant (Humulus lupulus), is a key contributor to the bitterness and aroma of beer. Beyond its role in brewing, **humulone** and its derivatives have garnered significant interest in the pharmaceutical and drug development sectors due to their diverse biological activities. These include anti-inflammatory, antioxidant, and potential anticancer properties.[1][2] Supercritical fluid extraction (SFE) using carbon dioxide (CO2) has emerged as a superior method for isolating **humulone** from hops.[3][4][5] This technique offers several advantages over traditional solvent extraction, including higher selectivity, shorter extraction times, and the use of a non-toxic, environmentally friendly solvent that is easily removed from the final product.[3][4]

These application notes provide a comprehensive overview and detailed protocols for the extraction of **humulone** from hops using supercritical CO2, as well as its subsequent quantification.

Data Presentation: Supercritical CO2 Extraction Parameters for Humulone

The efficiency of **humulone** extraction is highly dependent on the parameters of the supercritical CO2 extraction process. The following table summarizes key quantitative data



from various studies, showcasing the impact of pressure, temperature, and time on the yield of hop extracts and the concentration of α -acids (**humulones**).

Hop Variety	Pressur e (bar/MP a)	Temper ature (°C)	Extracti on Time (min)	CO2 Flow Rate	Extract Yield (g/100g)	α-Acid Content in Extract (mg/g)	Referen ce
Magnum	150	40	150	97.725 L/h	-	-	[6][7][8]
Magnum	300	40	150	97.725 L/h	-	High	[6][7][8]
Ella	37 MPa (370 bar)	43	80	-	26.3	522.8	[1]
Chilean Ecotypes	200	40	-	-	6.5	157	[7]
Hallertau	100	55	-	0.2 kg/h	1.2	-	[9]
Hallertau	200	55	-	0.2 kg/h	7.1	-	[9]
Marynka	250	50	-	50 kg/kg dm	11.4	-	[10]

Experimental Protocols

Protocol 1: Supercritical CO2 Extraction of Humulone from Hops

This protocol outlines the general procedure for extracting **humulone** from hop pellets using a laboratory-scale supercritical fluid extractor.

- 1. Materials and Equipment:
- Dried hop pellets



- Grinder
- Supercritical Fluid Extractor (SFE) system equipped with an extraction vessel, pumps, heaters, and a separator
- High-purity CO2
- 2. Sample Preparation:
- Grind the hop pellets to a consistent particle size (e.g., 1mm x 1mm).[4] This increases the surface area for efficient extraction.
- Accurately weigh a specific amount of the ground hop material (e.g., 20-50 g) and load it into the extraction vessel.[4][6]
- 3. Supercritical Fluid Extraction Procedure:
- Place the loaded extraction vessel into the SFE system.
- Pressurize the system with CO2 to the desired extraction pressure (e.g., 200-300 bar).[6][7]
- Heat the CO2 and the extraction vessel to the target temperature (e.g., 40-50 °C).[6][7]
- Once the desired pressure and temperature are reached and stabilized, begin pumping supercritical CO2 through the extraction vessel at a defined flow rate.
- The supercritical CO2, now containing the dissolved hop compounds, flows to the separator.
- In the separator, reduce the pressure and/or adjust the temperature to cause the CO2 to return to its gaseous state, leaving the hop extract behind.
- Collect the extract from the separator. The gaseous CO2 can be recycled for further extractions.
- Continue the extraction for the predetermined duration (e.g., 80-150 minutes).[1][7]
- After the extraction is complete, carefully depressurize the system and remove the spent hop material from the vessel.



- 4. Extract Handling and Storage:
- The resulting extract will be a viscous, resinous material.
- Store the extract in an airtight, light-resistant container at a low temperature (e.g., -20°C) to prevent degradation of the α-acids.[11]

Protocol 2: Quantification of Humulone in Hop Extract by HPLC

This protocol describes a common method for the quantitative analysis of **humulone**s in the obtained hop extract using High-Performance Liquid Chromatography (HPLC) with UV detection.

- 1. Materials and Equipment:
- Hop extract obtained from Protocol 1
- · HPLC system with a UV detector
- C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 μm particle size)[3]
- Methanol (HPLC grade)[3][12]
- Formic acid (or another suitable acid for mobile phase modification)[3]
- Deionized water
- Syringe filters (e.g., 0.45 μm)
- Volumetric flasks and pipettes
- Analytical balance
- **Humulone** analytical standard (or a certified hop extract standard like ICE-3)[3]
- 2. Preparation of Standards and Samples:



Standard Preparation:

- Accurately weigh a known amount of the **humulone** standard and dissolve it in methanol to prepare a stock solution of known concentration.
- Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards with concentrations spanning the expected range of the samples.

Sample Preparation:

- Accurately weigh a small amount of the hop extract.
- Dissolve the extract in a known volume of methanol.[12]
- The solution may need to be sonicated or vortexed to ensure complete dissolution.
- Dilute the solution with the mobile phase to a concentration that falls within the range of the calibration standards.
- \circ Filter the final diluted sample solution through a 0.45 μ m syringe filter before injection to remove any particulate matter.[12]

3. HPLC Analysis:

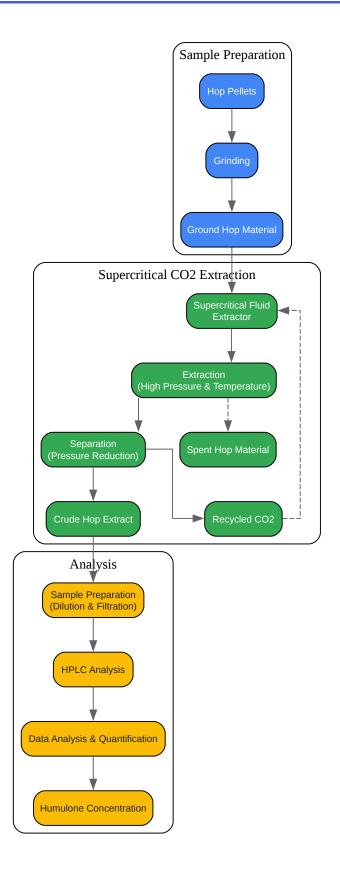
- Chromatographic Conditions:
 - Mobile Phase: A typical mobile phase is a mixture of methanol and water, often with a small amount of acid like formic acid to improve peak shape (e.g., 85:15 v/v methanol:water with 0.17% formic acid).[3]
 - Flow Rate: A common flow rate is 0.8-1.0 mL/min.[3]
 - Column Temperature: Maintain the column at a constant temperature (e.g., 25-30°C).
 - \circ Injection Volume: Inject a consistent volume of both standards and samples (e.g., 10-20 μ L).



- Detection: Set the UV detector to a wavelength where humulones have strong absorbance, typically around 325-330 nm.[11][13]
- Analysis Procedure:
 - Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
 - Inject the series of calibration standards, starting with the lowest concentration.
 - Inject the prepared sample solutions.
 - After all samples have been run, inject a standard again to check for any drift in retention time or response.
- 4. Data Analysis:
- Identify the peaks corresponding to the different humulone isomers (cohumulone, humulone, and adhumulone) based on their retention times compared to the standard.
- Integrate the peak areas for each **humulone** isomer in both the standards and the samples.
- Construct a calibration curve by plotting the peak area versus the concentration for the calibration standards.
- Use the regression equation from the calibration curve to calculate the concentration of each humulone isomer in the injected sample solutions.
- Calculate the total **humulone** (α-acid) content in the original hop extract, taking into account the dilution factors used during sample preparation.

Mandatory Visualizations

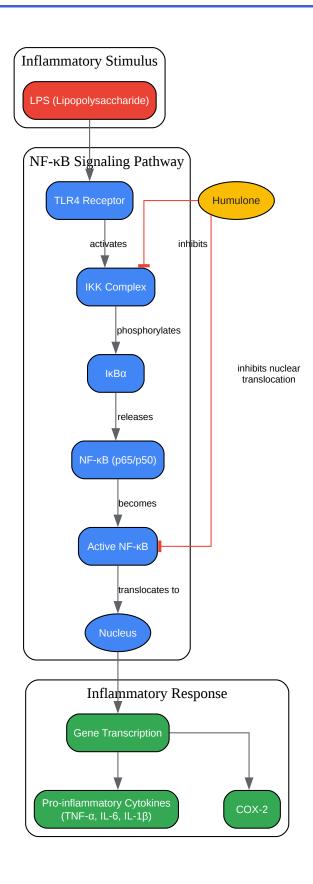




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Caption: Experimental workflow for **humulone** extraction and analysis.





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Caption: **Humulone**'s inhibition of the NF-kB inflammatory pathway.



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